molecular formula C6H4FNO2 B14858163 6-Fluoro-4-hydroxynicotinaldehyde

6-Fluoro-4-hydroxynicotinaldehyde

Cat. No.: B14858163
M. Wt: 141.10 g/mol
InChI Key: YTOSWJZLCCZMCA-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxynicotinaldehyde is a pyridine-derived aldehyde featuring a fluorine atom at the 6-position and a hydroxyl group at the 4-position of the nicotinaldehyde scaffold. This compound’s structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and reactivity .

Properties

IUPAC Name

6-fluoro-4-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOSWJZLCCZMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination

Electrophilic agents like Selectfluor® enable direct fluorination of nicotinaldehyde precursors. In a representative procedure, 4-hydroxynicotinaldehyde undergoes fluorination at 60°C in acetonitrile, achieving 68% yield. However, over-fluorination at adjacent positions remains a challenge, necessitating precise stoichiometric control.

Halogen Exchange Reactions

Nucleophilic displacement of chlorinated intermediates with KF in DMF at 120°C provides a high-yield route (82%) to 6-fluoro derivatives. This method, adapted from voriconazole intermediate synthesis, requires anhydrous conditions to prevent hydrolysis.

Table 1: Fluorination Efficiency Across Methodologies

Method Reagents Temp (°C) Yield (%)
Electrophilic Selectfluor®, MeCN 60 68
Nucleophilic Exchange KF, DMF 120 82

Cyclization Strategies for Pyridine Core Assembly

Enamination-Cyclization Cascade

The patent CN102190628A discloses a two-step protocol for fluorinated pyrimidines, adaptable to nicotinaldehyde synthesis:

  • Enamination : Ethyl α-fluoropropionoacetate reacts with ammonia in methanol at 50°C, forming a β-enamino ester intermediate.
  • Cyclization : Treatment with formamide and sodium methoxide induces ring closure, yielding the fluorinated pyridine skeleton.

Modifying the formamide stoichiometry to 1.5 equivalents enhances cyclization efficiency, achieving 78% isolated yield.

Vilsmeier-Haack Formylation

Post-cyclization formylation using POCl3 and DMF introduces the aldehyde group at C3. Optimal conditions (0°C, 2 hr) prevent over-oxidation, delivering 6-fluoro-4-hydroxynicotinaldehyde in 71% yield after aqueous workup.

Hydroxyl Group Installation and Protection

Direct Hydroxylation

Oxidative hydroxylation with H2O2 in acetic acid at 80°C installs the C4 hydroxyl group. However, competing aldehyde oxidation necessitates subsequent reduction steps, reducing overall efficiency (55% yield).

Protective Group Strategies

Temporary protection of the aldehyde as a dimethyl acetal prior to hydroxylation improves yields to 84%. Deprotection with HCl (1M) regenerates the aldehyde without side reactions.

Table 2: Hydroxylation Efficiency With and Without Protection

Condition Protecting Group Yield (%)
H2O2, AcOH None 55
H2O2, AcOH Dimethyl acetal 84

Crystallographic and Spectroscopic Characterization

X-ray diffraction data for analogous fluorinated pyridines (P2₁2₁2₁ space group, a = 7.2516 Å) reveal planar ring geometries with fluorine-induced bond elongation (C-F: 1.34 Å). NMR analysis of 6-fluoro-4-hydroxynicotinaldehyde shows characteristic shifts:

  • ¹H NMR (400 MHz, DMSO-d6) : δ 9.82 (s, 1H, CHO), 8.21 (d, J = 6.8 Hz, 1H, H5), 6.95 (s, 1H, OH).
  • ¹⁹F NMR (376 MHz) : δ -118.2 (s, 1F).

Industrial-Scale Optimization

Solvent Selection

Methanol emerges as the optimal solvent for cyclization, balancing reactivity and cost. Ethanol alternatives increase reaction times by 30% without yield improvements.

Catalytic Enhancements

Pd/C (5% wt) accelerates deprotection steps, reducing process time from 12 hr to 3 hr. However, catalyst recycling remains challenging due to fluoride ion poisoning.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-fluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 6-fluoro-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-4-hydroxynicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The compound’s fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. For instance, its interaction with titanium oxide nanoparticles has been studied to understand fluorescence quenching mechanisms and thermodynamic characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Fluoro-4-hydroxynicotinaldehyde are best contextualized by comparing it to analogs with modifications in substituents, positions, or functional groups. Below is a detailed analysis supported by data from diverse sources:

Structural Analogues and Key Differences

Compound Name CAS Number Similarity Substituents/Modifications Key Properties/Applications
6-Fluoro-4-methylnicotinic acid 1227595-02-9 0.81 6-Fluoro, 4-methyl, carboxylic acid Enhanced acidity; used in drug intermediates
6-Bromo-5-fluoronicotinaldehyde 351410-62-3 0.81 6-Bromo, 5-fluoro, aldehyde Higher molecular weight; halogen exchange reactivity
Methyl 6-fluoro-2-methylnicotinate 402-65-3 0.81 6-Fluoro, 2-methyl, ester Ester group improves volatility for GC analysis
5-Fluoro-2-methoxypyridine-3-carboxaldehyde 36404-90-7 0.76 5-Fluoro, 2-methoxy, aldehyde Methoxy group reduces polarity; used in agrochemicals

Functional Group Impact

Fluorine Position :

  • 6-Fluoro-4-hydroxynicotinaldehyde exhibits regioselective reactivity due to fluorine’s electron-withdrawing effect at the 6-position, stabilizing intermediates in nucleophilic substitutions .
  • In contrast, 5-Fluoro-2-methoxypyridine-3-carboxaldehyde (5-fluoro substitution) shows altered electronic distribution, reducing aldehyde reactivity in condensation reactions .

Hydroxyl vs. Methyl Groups :

  • The 4-hydroxyl group in the target compound increases polarity (logP ~1.2 estimated) compared to 6-Fluoro-4-methylnicotinic acid (logP ~1.8), affecting solubility in aqueous media .

Aldehyde vs. Carboxylic Acid/Ester :

  • The aldehyde functionality in 6-Fluoro-4-hydroxynicotinaldehyde enables Schiff base formation, useful in metal-organic frameworks. Conversely, Methyl 6-fluoro-2-methylnicotinate ’s ester group is hydrolytically stable, favoring prolonged storage .

Reactivity in Cross-Coupling Reactions

  • The hydroxyl group in 6-Fluoro-4-hydroxynicotinaldehyde may necessitate protection (e.g., silylation) in palladium-catalyzed couplings, unlike 6-Fluoro-4-methylnicotinic acid , which undergoes direct decarboxylative coupling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-4-hydroxynicotinaldehyde, and how can intermediates be stabilized?

  • Methodology :

  • Step 1 : Start with fluorination of nicotinaldehyde derivatives using selective fluorinating agents (e.g., Selectfluor® or DAST) under inert conditions (N₂ atmosphere) to prevent oxidation.
  • Step 2 : Introduce the hydroxyl group via demethylation of a protected methoxy intermediate using BBr₃ in anhydrous dichloromethane at −78°C .
  • Step 3 : Stabilize the aldehyde group by forming Schiff base intermediates (e.g., with hydrazines) to avoid degradation during purification. Chromatographic purification (silica gel, ethyl acetate/hexane) is recommended for isolating the final product .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize pH (pH 6–8) to minimize hydrolysis of the aldehyde group .

Q. How can spectroscopic techniques distinguish 6-Fluoro-4-hydroxynicotinaldehyde from structural analogs?

  • Methodology :

  • ¹H/¹³C NMR : The fluorine atom induces deshielding of adjacent protons (e.g., C5-H in pyridine ring) and split signals due to ¹⁹F coupling. Compare with non-fluorinated analogs like 6-Hydroxynicotinaldehyde (δ ~8.5 ppm for aldehyde proton vs. ~9.8 ppm in fluorinated derivatives) .
  • FT-IR : Identify the aldehyde C=O stretch (~1680–1700 cm⁻¹) and O–H stretch (~3200–3400 cm⁻¹). Fluorine substitution reduces electron density, shifting C=O to higher wavenumbers .
  • MS (ESI+) : Look for [M+H]⁺ peaks at m/z 156.03 (calculated for C₆H₄FNO₂) and fragment ions at m/z 138 (loss of H₂O) and 110 (loss of CO) .

Q. What are the stability profiles of 6-Fluoro-4-hydroxynicotinaldehyde under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies (0.1 M buffers, pH 1–12, 25–60°C). At pH < 5, the aldehyde group undergoes hydration to geminal diol; at pH > 10, nucleophilic attack on the pyridine ring occurs .
  • Thermal Stability : Use DSC/TGA to determine decomposition onset (~180°C). Store the compound at −20°C in amber vials under argon to prevent oxidation .
    • Data Table :
ConditionDegradation PathwayHalf-Life (25°C)
pH 3.0 (aqueous)Hydration of aldehyde48 hours
pH 7.4 (PBS)Minimal degradation>14 days
pH 10.0 (aqueous)Ring hydroxylation12 hours

Advanced Research Questions

Q. How can contradictory data on fluorination efficiency (yield vs. regioselectivity) be resolved?

  • Methodology :

  • Design of Experiments (DoE) : Vary fluorination agents (e.g., NFSI vs. Selectfluor®), solvents (DMF vs. acetonitrile), and temperatures (0°C vs. RT). Use ANOVA to identify significant factors.
  • Mechanistic Insights : Employ DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity. Fluorine’s electronegativity directs electrophilic substitution to the C6 position .
    • Case Study : A 20% yield increase was achieved using NFSI in DMF at 0°C compared to Selectfluor® in acetonitrile (12% yield) due to reduced side reactions .

Q. What computational strategies predict the reactivity of 6-Fluoro-4-hydroxynicotinaldehyde in nucleophilic addition reactions?

  • Methodology :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using ORCA). The aldehyde LUMO (−2.1 eV) is more electrophilic than non-fluorinated analogs (−1.8 eV), enhancing reactivity with amines or Grignard reagents .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on reaction kinetics. Polar aprotic solvents stabilize the transition state, accelerating nucleophilic attack .

Q. How does the fluorine substituent influence electronic properties compared to 6-Hydroxynicotinaldehyde?

  • Methodology :

  • Cyclic Voltammetry (CV) : Measure reduction potentials. Fluorine lowers the LUMO energy, making the compound more redox-active (−1.2 V vs. Ag/AgCl) compared to −0.9 V for the non-fluorinated analog .
  • UV-Vis Spectroscopy : Fluorine induces a bathochromic shift (λmax ~320 nm vs. 290 nm) due to enhanced conjugation and electron-withdrawing effects .

Data Contradiction Analysis

Example : Conflicting reports on the aldehyde group’s stability in aqueous media.

  • Resolution :
    • Hypothesis : Variability arises from trace metal impurities (e.g., Fe³⁺) catalyzing oxidation.
    • Experimental Test : Conduct stability studies with/without EDTA (chelating agent). Results show a 50% reduction in degradation rate with EDTA (pH 7.4, 25°C) .

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